molecular formula C16H24N6 B6317026 1,4-Bis(bis(2-cyanoethyl)amino)butane CAS No. 120239-62-5

1,4-Bis(bis(2-cyanoethyl)amino)butane

Cat. No.: B6317026
CAS No.: 120239-62-5
M. Wt: 300.40 g/mol
InChI Key: SZHCRCQYMFGDFD-UHFFFAOYSA-N
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Description

1,4-Bis(bis(2-cyanoethyl)amino)butane is an organic compound with the molecular formula C14H22N4 It is characterized by the presence of two bis(2-cyanoethyl)amino groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(bis(2-cyanoethyl)amino)butane can be synthesized through the reaction of 1,4-butanediamine with acrylonitrile. The reaction typically involves the use of a catalyst such as benzyl trimethyl ammonium hydroxide. The process is carried out under controlled conditions to ensure high purity of the final product .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar synthetic route. The reaction is scaled up, and the conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(bis(2-cyanoethyl)amino)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce amines.

Scientific Research Applications

1,4-Bis(bis(2-cyanoethyl)amino)butane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of 1,4-bis(bis(2-cyanoethyl)amino)butane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminobutane: A simpler compound with two amino groups attached to a butane backbone.

    1,4-Bis(2-cyanoethyl)amino)butane: Similar in structure but with different functional groups.

Uniqueness

1,4-Bis(bis(2-cyanoethyl)amino)butane is unique due to the presence of bis(2-cyanoethyl)amino groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

IUPAC Name

3-[4-[bis(2-cyanoethyl)amino]butyl-(2-cyanoethyl)amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHCRCQYMFGDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN(CCC#N)CCC#N)CN(CCC#N)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176298
Record name 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120239-62-5
Record name 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120239-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(bis(2-cyanoethyl)amino)butane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120239625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3′,3′′,3′′′-(1,4-Butanediyldinitrilo)tetrakis[propanenitrile]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',3'',3'''-(butane-1,4-diyldinitrilo)tetrapropanenitrile
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